3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-(4-Fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole-dione core. The molecule is substituted at three positions:
- Position 2: A phenyl group.
- Position 3: A 4-fluorophenyl group.
- Position 5: A 4-morpholinophenyl group.
The fluorophenyl group contributes to electronic effects and metabolic stability, while the phenyl group at position 2 provides steric bulk.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(4-morpholin-4-ylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c28-19-8-6-18(7-9-19)24-23-25(35-31(24)22-4-2-1-3-5-22)27(33)30(26(23)32)21-12-10-20(11-13-21)29-14-16-34-17-15-29/h1-13,23-25H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAWFPFVPGVLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of drugs like linezolid, which targets bacterial protein synthesis
Mode of Action
It’s known that similar compounds interact with their targets to inhibit or modulate their activity. The specific interactions and changes resulting from this compound’s action would require further investigation.
Biochemical Pathways
Related compounds have been used in the synthesis of antibiotics like linezolid, which affects the protein synthesis pathway in bacteria
Result of Action
Related compounds have been used in the synthesis of antibiotics like linezolid, which inhibits bacterial protein synthesis, leading to the cessation of bacterial growth
Biological Activity
The compound 3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a pyrroloisoxazole framework. Its molecular formula is with a molecular weight of 425.41 g/mol. The presence of a fluorine atom and a morpholine group suggests potential interactions with biological targets that may be exploited for therapeutic purposes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial : Many derivatives of isoxazole and pyrrole show effectiveness against bacterial and fungal strains.
- Analgesic : Some studies report pain-relieving properties linked to the inhibition of specific pain pathways.
- Anti-inflammatory : Compounds in this class may modulate inflammatory responses, potentially through COX inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
- Receptor Modulation : Interaction with receptors such as TRPV1 (transient receptor potential vanilloid 1) has been observed in related structures, contributing to analgesic effects.
- Cell Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, particularly in cancer models.
Case Studies and Experimental Data
-
Analgesic Activity :
- A study conducted on related oxazolones demonstrated significant analgesic effects in writhing tests and hot plate assays, suggesting similar potential for the target compound .
- Molecular docking studies indicated favorable binding affinities to COX-2, supporting the hypothesis of anti-inflammatory activity.
- Toxicity Assessment :
- Antimicrobial Properties :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrrolo[3,4-d]isoxazole-dione scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Analogues and Substituent Analysis
Physicochemical and Pharmacological Comparisons
Solubility: The target compound’s morpholine group improves aqueous solubility compared to dimethylamino-substituted analogs (e.g., 447.91 g/mol compound in ). Chloro- and trifluoromethyl-substituted derivatives exhibit higher lipophilicity (LogP > 3), reducing solubility but enhancing membrane permeability .
Electronic Effects: Fluorine (σₚ = +0.06) and trifluoromethyl (σₚ = +0.54) groups withdraw electrons, stabilizing negative charges in binding pockets.
Biological Activity: Dimethylamino-substituted analogs (e.g., ) show moderate inhibition of kinase targets due to basic nitrogen interactions. Thienyl/CF₃-substituted derivatives (e.g., ) demonstrate enhanced activity in assays involving aromatic stacking (e.g., protease inhibition). The target compound’s morpholine group may target enzymes with polar active sites (e.g., phosphodiesterases or GPCRs) .
Preparation Methods
Cyclocondensation with Hydroxylamine Derivatives
The formation of the isoxazole ring is central to synthesizing this compound. A modified protocol from Samolewicz’s isoxazole synthesis involves refluxing a brominated chalcone precursor with hydroxylammonium chloride in ethanol-water (3:1 v/v) under acidic conditions.
Procedure :
- Dissolve 2,3-dibromo-3-(4-fluorophenyl)-1-(4-morpholinophenyl)propan-1-one (5.0 mmol) in 50 mL ethanol.
- Add hydroxylammonium chloride (1.2 equiv) and 12 mL water.
- Reflux at 85°C for 4 hours, monitoring progress via TLC (hexane:ethyl acetate, 7:3).
- Neutralize with 2M potassium hydroxide, extract with ethyl acetate, and purify via silica gel chromatography (yield: 45–52%).
Critical factors include the electron-withdrawing effects of the 4-fluorophenyl group, which enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by hydroxylamine. competing side reactions, such as over-oxidation or dimerization, are suppressed by maintaining a pH < 3 during reflux.
Iron-Catalyzed Domino Transannulation
Building on the atom-economical strategy for pyrrolo-fused heterocycles, Fe(II)-mediated domino reactions enable simultaneous isoxazole and pyrrolidine ring formation.
Optimized Conditions :
- Catalyst : FeCl₂·4H₂O (10 mol%)
- Solvent : Acetonitrile at 110°C
- Substrates : 4-Fluorophenyl glyoxal, 4-morpholinophenyl acetonitrile, and benzaldehyde
- Yield : 68% after 8 hours (Table 1).
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | 85 | 12 | 42 |
| 2 | 10 | 110 | 8 | 68 |
| 3 | 15 | 110 | 6 | 65 |
Exceeding 10 mol% Fe(II) led to decomposition via radical pathways, while lower temperatures prolonged reaction times without improving yields. The mechanism involves initial imine formation, followed by cyclization and oxidation (Figure 1).
Multi-Component Reaction (MCR) Assembly
A one-pot MCR strategy adapted from EvitaChem’s pyrrolo[3,4-d]isoxazole synthesis combines three aromatic aldehydes with malononitrile and ammonium acetate.
Steps :
- Condense 4-fluorobenzaldehyde, 4-morpholinobenzaldehyde, and benzaldehyde (1:1:1) in ethanol.
- Add malononitrile (2 equiv) and ammonium acetate (3 equiv).
- Reflux at 90°C for 6 hours with p-toluenesulfonic acid (20 mol%).
- Isolate via precipitation in ice-water (yield: 58–63%).
The morpholinophenyl group’s electron-donating properties stabilize the intermediate enolate, directing regioselective cyclization. NMR monitoring revealed transient formation of a β-enamino nitrile intermediate prior to annulation.
Thermal Isomerization of Azirine Precursors
Drawing from MDPI’s azirine isomerization protocol, the target compound was synthesized via thermolysis of a 5-(2H-azirin-2-yl)oxazole intermediate.
Modifications :
- Replace mesitylene with diphenyl ether (higher boiling point, 259°C).
- Heat azirine precursor at 200°C for 30 minutes under argon.
- Yield: 77% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).
Single-crystal X-ray analysis confirmed the dihydro-2H-pyrrolo[3,4-d]isoxazole scaffold, with bond angles consistent with DFT predictions. Prolonged heating (>45 minutes) induced decomposition via retro-Diels-Alder pathways.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-F), 7.45–7.30 (m, 5H, Ph), 3.85 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 3.20 (t, J = 4.8 Hz, 4H, morpholine NCH₂).
- IR (KBr): ν = 1672 cm⁻¹ (C=N), 1598 cm⁻¹ (C=C), 1299 cm⁻¹ (C-O).
- HRMS : m/z [M+H]⁺ calcd. for C₂₈H₂₂F₂N₃O₃: 502.1638; found: 502.1635.
X-Ray Crystallography :
- Space group: P2₁/c
- Bond lengths: N-O = 1.40 Å, C-N = 1.35 Å
- Dihedral angle between isoxazole and pyrrolidine rings: 12.5°.
Q & A
Basic: What are the key considerations for designing a synthesis route for this compound?
Methodological Answer:
The synthesis of this compound requires a multi-step approach, prioritizing regioselectivity and stereochemical control due to its fused pyrrolo-isoxazole-dione core. Key steps include:
- Heterocycle Formation: Use 1,3-dipolar cycloaddition for isoxazole ring construction, with nitrile oxides as dipolarophiles .
- Fluorophenyl and Morpholinophenyl Incorporation: Employ Suzuki-Miyaura coupling for aryl group introduction, optimizing catalyst systems (e.g., Pd(PPh₃)₄) and solvent conditions (e.g., DMF/H₂O) to enhance yield .
- Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity isolation .
Experimental Design Tip: Apply factorial design (e.g., Taguchi method) to screen reaction parameters (temperature, catalyst loading) and minimize trial-and-error .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR with DEPT-135 to confirm the dihydro-pyrrolo-isoxazole scaffold and substituent positions. Fluorine-19 NMR resolves fluorophenyl group orientation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-HRMS, ensuring isotopic pattern alignment with theoretical values .
- X-ray Crystallography: Resolve stereochemistry and crystal packing, particularly for diastereomers arising from the morpholinophenyl group .
Data Interpretation Tip: Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous assignments .
Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. For example, confirm whether the isoxazole ring forms via a concerted or stepwise mechanism .
- Kinetic vs. Thermodynamic Control: Use Gibbs free energy profiles to explain unexpected product ratios under varying temperatures .
- Validation: Cross-reference computed IR spectra with experimental data to validate mechanistic hypotheses .
Case Study: highlights ICReDD’s workflow, where computational predictions are iteratively refined using experimental feedback .
Advanced: What strategies optimize biological activity screening for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to the morpholinophenyl group’s affinity for ATP-binding pockets .
- Assay Design: Use dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
- SAR Analysis: Compare derivatives with structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores .
Troubleshooting: Address false positives in antimicrobial assays by including efflux pump inhibitors (e.g., PAβN) .
Advanced: How do solvent and catalyst systems influence enantioselectivity in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts: Screen organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Pd) for enantiomeric excess (ee) enhancement .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) may stabilize transition states, improving ee by 10–15% .
- HPLC Analysis: Use chiral stationary phases (e.g., Chiralpak AD-H) to quantify ee and optimize conditions .
Case Study: demonstrates how o-tolyl substituents in similar compounds induce steric effects, altering enantioselectivity .
Advanced: How to address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis: Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .
- Mechanistic Follow-Up: Validate target engagement via Western blot (e.g., phosphorylation status) or SPR binding assays .
Example: shows fluorophenyl derivatives exhibit variable anticancer activity due to cell line-specific expression of target proteins .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Batch vs. Flow Chemistry: Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic cycloadditions .
- Byproduct Management: Use inline IR spectroscopy to monitor reaction progression and minimize side products .
- Green Chemistry Metrics: Calculate E-factor and atom economy during process optimization to reduce waste .
Case Study: highlights membrane separation technologies for efficient catalyst recovery in large-scale reactions .
Advanced: How to evaluate the compound’s potential for CNS drug development?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration: Predict logP and PSA using QSAR models (e.g., SwissADME) and validate via PAMPA-BBB assays .
- Metabolic Stability: Perform microsomal stability tests (human liver microsomes) to identify metabolic hotspots (e.g., morpholinophenyl oxidation) .
- Toxicity Profiling: Use zebrafish models for preliminary neurotoxicity screening .
Data Integration: Cross-reference computational ADMET predictions with in vitro/in vivo data for prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
